
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with benzoyloxy and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The benzoyloxy groups are introduced via esterification reactions using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoyl-substituted ketones, while reduction of the ester groups can produce benzoyl-substituted alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .
Mécanisme D'action
The mechanism of action of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives with benzoyloxy and hydroxyl groups. Examples include:
- ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl acetate
- ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl propionate
Uniqueness
The uniqueness of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate lies in its specific substitution pattern and stereochemistry. The presence of both benzoyloxy and hydroxyl groups on the tetrahydrofuran ring provides unique reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C19H18O6 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
[(2R,3S)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15-,16+,17?/m0/s1 |
Clé InChI |
AKCFUIMCQPPMTA-RTKIROINSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




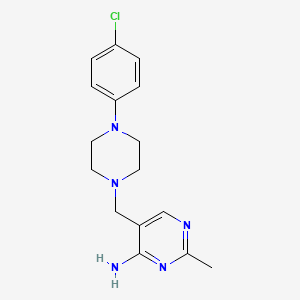

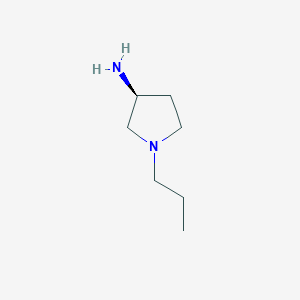
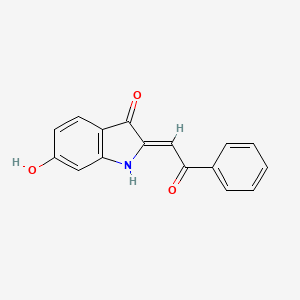
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
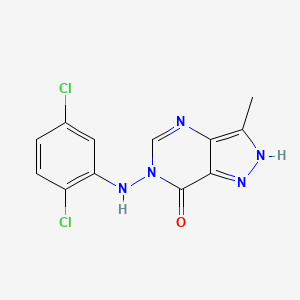
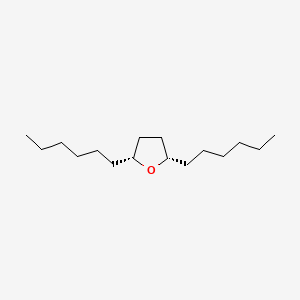

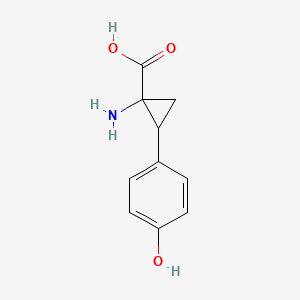
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)

![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
